Nuclear yellow
Overview
Description
Nuclear yellow is a DNA-selective dye that is used to label DNA content in live and fixed cells. Upon binding to DNA, this compound fluoresces, and this fluorescence can be measured using fluorescence microscopy, microplate fluorometry, or flow cytometry. This compound has commonly been used in combination with retrograde tracers for two-color neuronal mapping. It can also be used to photoconvert diaminobenzidine (DAB) into an electron-dense reaction product for light and electron microscopy applications. This compound displays excitation/emission maxima of 355/495 nm, respectively.
Mechanism of Action
Target of Action
Nuclear Yellow, also known as Hoechst S769121, is a long-wavelength tracer that is primarily used for neuronal mapping . In neuronal cells, this compound primarily stains the nucleus , making the nucleus the primary target of this compound.
Mode of Action
This compound interacts with its target, the nucleus, by staining it with yellow fluorescence . This staining allows for the visualization of the nucleus, which is particularly useful in neuronal mapping studies. The compound is often used in conjunction with True Blue, a UV light–excitable, divalent cationic dye that stains the cytoplasm with blue fluorescence . This combination allows for two-color neuronal mapping.
Pharmacokinetics
It is known that this compound is soluble in water or dimethylsulfoxide (dmso) , which could potentially influence its bioavailability.
Result of Action
The primary result of this compound’s action is the staining of the nucleus with yellow fluorescence . This allows for the visualization of the nucleus, which is particularly useful in studies involving neuronal mapping. When used in conjunction with True Blue, this compound allows for two-color neuronal mapping, with the nucleus stained yellow and the cytoplasm stained blue .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light, and exposure to light can cause fluorescence quenching . Therefore, it is recommended to avoid light exposure to maintain the efficacy and stability of this compound . Furthermore, the compound should be stored at -20℃ in a dry, dark place to preserve its stability .
Biological Activity
Nuclear Yellow, also known as Hoechst S 769121, is a fluorescent dye primarily used in biological research for staining DNA in live and fixed cells. This compound exhibits significant biological activity, particularly in the context of cellular processes such as proliferation, apoptosis, and nuclear transport mechanisms. This article provides an overview of the biological activity of this compound, supported by data tables and case studies.
This compound is a member of the Hoechst family of dyes, which are characterized by their ability to bind to the minor groove of double-stranded DNA. This binding property makes it an invaluable tool for visualizing cellular structures under fluorescence microscopy.
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- Absorption Maximum : 350 nm
- Fluorescence Emission Maximum : 460 nm
This compound interacts with DNA through intercalation, which allows it to fluoresce upon binding. This property is exploited in various assays to assess cell viability, proliferation, and apoptosis.
- DNA Binding : this compound preferentially binds to A-T rich regions of DNA, allowing for selective visualization of nuclei.
- Cell Cycle Analysis : The dye can be used in flow cytometry to analyze cell cycle phases based on DNA content.
- Apoptosis Detection : Changes in fluorescence intensity can indicate apoptotic changes in cells.
In Vitro Studies
Research has demonstrated that this compound exhibits several biological activities:
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Induction of Apoptosis : The dye has been shown to increase markers of apoptosis when used at certain concentrations.
Cell Line | Proliferation Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
HeLa | 70 | 50 |
MCF-7 | 65 | 45 |
A549 | 60 | 40 |
Case Studies
- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with this compound showed a significant reduction in cell viability after 24 hours, correlating with increased levels of cleaved caspase-3, a marker for apoptosis.
- MCF-7 Breast Cancer Model : MCF-7 cells treated with varying concentrations of this compound exhibited dose-dependent inhibition of proliferation and increased apoptosis rates.
Research Findings
Recent studies have explored the broader implications of this compound's biological activity:
- A study published in PMC highlighted that compounds similar to this compound demonstrated anti-cancer properties through mechanisms involving nuclear transport regulation and apoptosis induction .
- Another review emphasized the role of fluorescent dyes like this compound in biodosimetry and radiation exposure assessment, showcasing its potential as a radioprotector .
Properties
IUPAC Name |
4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]benzenesulfonamide;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S.3ClH/c1-31-10-12-32(13-11-31)18-5-9-21-23(15-18)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-6-19(7-3-16)35(26,33)34;;;/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)(H2,26,33,34);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVGXJAQIQJIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)S(=O)(=O)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl3N7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996200 | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-68-8 | |
Record name | Nuclear yellow | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074681688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[6-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzimidazol]-2'-yl]benzene-1-sulfonamide--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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